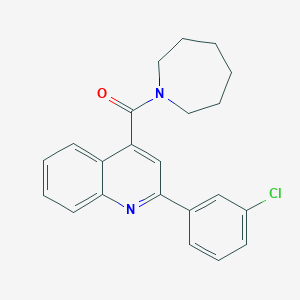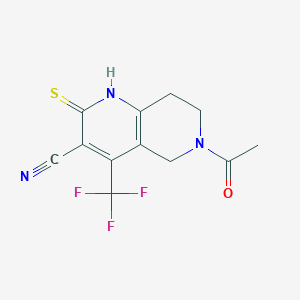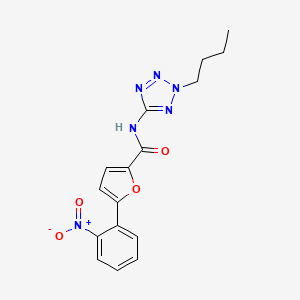![molecular formula C19H23FN2O3S B4584211 3-{4-[(diethylamino)sulfonyl]phenyl}-N-(2-fluorophenyl)propanamide](/img/structure/B4584211.png)
3-{4-[(diethylamino)sulfonyl]phenyl}-N-(2-fluorophenyl)propanamide
Vue d'ensemble
Description
"3-{4-[(diethylamino)sulfonyl]phenyl}-N-(2-fluorophenyl)propanamide" belongs to a class of compounds known for their diverse applications in chemistry and pharmacology. It is characterized by a specific molecular structure that influences its chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was achieved through specific reactions, analyzed by NMR, FT-IR spectroscopies, and mass spectrometry, indicating the complexity involved in synthesizing such compounds (Kulai & Mallet-Ladeira, 2016).
Molecular Structure Analysis
Molecular structure is key to understanding these compounds' chemical behavior. The molecular geometry, vibrational frequencies, NMR chemical shifts, and absorption wavelengths are crucial aspects. For similar compounds, such as 3-chloro-N-(4-sulfamoylphenethyl)propanamide, X-ray single-crystal determination and DFT methods have been employed for structural analysis (Durgun et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving these compounds often lead to the formation of products with significant biological activities. For example, a series of similar compounds showed interesting antimicrobial activity, highlighting their reactive nature and potential applications (Ghorab et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are influenced by the molecular structure. The crystal structure often belongs to specific space groups, with precise unit cell dimensions that can be determined through X-ray diffraction studies (Durgun et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are central to the application of these compounds. Studies often involve computational methods like DFT to predict these properties accurately. For instance, the NBO, NLO, and NPA analyses of similar compounds provide insights into their electronic properties and potential chemical behaviors (Durgun et al., 2016).
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism:
- S-1, a compound related to 3-{4-[(diethylamino)sulfonyl]phenyl}-N-(2-fluorophenyl)propanamide, was studied for its pharmacokinetics and metabolism in rats. It is a member of selective androgen receptor modulators (SARMs) and shows promise as a therapeutic agent for androgen-dependent diseases. This study demonstrated the compound's rapid absorption, slow clearance, moderate distribution, and extensive metabolism in rats (Wu et al., 2006).
Chemical Synthesis:
- Research into the synthesis of vinyl fluorides highlighted the utility of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate, a compound structurally similar to this compound, in chemical reactions. This compound can be used in the Horner-Wittig reaction with aldehydes and ketones to produce α-fluoro-α,β-unsaturated sulfones (McCarthy et al., 1990).
Biological Sensing and Detection:
- A fluorescent probe based on a similar structural component was developed for detecting H2S in serum. The probe, which involves a component with diethylamino and sulfonyl groups, demonstrated high selectivity and sensitivity in detecting H2S, even in complex biological samples (Lee et al., 2020).
Environmental Effects on Molecular Conformation:
- A study on bicalutamide analogs, which are related to this compound, explored the impact of environmental factors on molecular conformation. These compounds, known as androgen receptor antagonists, exhibit different biological activities based on the configuration of their stereogenic centers (Joo et al., 2008).
Insecticide Development:
- Flubendiamide, a novel insecticide, shares some structural similarities with this compound. This compound demonstrates strong insecticidal activity, especially against lepidopterous pests, and is considered safe for non-target organisms (Tohnishi et al., 2005).
Orientations Futures
Given the limited information available on this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety profile and potential therapeutic uses .
Propriétés
IUPAC Name |
3-[4-(diethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-3-22(4-2)26(24,25)16-12-9-15(10-13-16)11-14-19(23)21-18-8-6-5-7-17(18)20/h5-10,12-13H,3-4,11,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJLJPJUHRGCDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-{[2-(4-methylphenoxy)ethyl]thio}-9H-purine](/img/structure/B4584135.png)
![4-[(4-fluorophenyl)sulfonyl]-2-phenyl-5-(propylthio)-1,3-oxazole](/img/structure/B4584136.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylacrylamide](/img/structure/B4584144.png)

![[4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4584159.png)
![N-(2,4-dimethylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4584163.png)

![3-methoxy-N-{3-[(5-methyl-3-isoxazolyl)amino]-3-oxopropyl}benzamide](/img/structure/B4584171.png)
![2-methyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4584175.png)

![2-[(3-chloro-9H-carbazol-9-yl)methyl]phenyl benzoate](/img/structure/B4584204.png)

![4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4584208.png)